3-bromo-2-(1H-2-imidazolyl)aniline
Description
3-Bromo-2-(1H-2-imidazolyl)aniline (CAS: 1020670-24-9) is a brominated aniline derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . The compound features a phenyl ring substituted with a bromine atom at the 3-position and an imidazole moiety at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-2-(1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
QOFBIYUXTUCZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=NC=CN2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|
| This compound (1020670-24-9) | C₁₀H₁₀BrN₃ | 252.11 | Bromine, imidazole |
| N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (Compound 2, [1]) | C₂₂H₁₇ClN₄O | 388.85 | Chlorine, indole, benzimidazole, amide |
| 3-Bromo-2-[(dimethylamino)methyl]aniline (1097820-03-5) | C₉H₁₁BrN₂ | 227.10 | Bromine, dimethylamino methyl group |
| [2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl]-N-(4-chlorobenzilidine)aniline (Compound 9, [1]) | C₂₆H₁₈Cl₂N₄ | 457.35 | Chlorine, benzilidine (Schiff base), benzimidazole |
Key Observations :
- Halogen Substituents : The bromine atom in the target compound offers distinct reactivity (e.g., in nucleophilic substitution) compared to chlorine in compounds like Compound 2 and Compound 9 . Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in cross-coupling reactions.
- Heterocyclic Moieties : The imidazole group in the target compound provides coordination sites for metal-binding applications, whereas benzimidazole derivatives (e.g., Compound 2 ) are more rigid and planar, favoring π-π stacking in supramolecular chemistry .
- Amino Modifications: The dimethylamino methyl group in 3-bromo-2-[(dimethylamino)methyl]aniline (CAS 1097820-03-5) enhances solubility in polar solvents compared to the imidazole-substituted target compound .
Physicochemical Properties
Table 2: Spectral and Reactivity Data
Key Findings :
- The target compound’s C-Br IR absorption (600–700 cm⁻¹) is distinct from C-Cl peaks (700–750 cm⁻¹) in chlorinated analogs, aiding in structural identification .
- In ¹H NMR , the imidazole protons of the target compound resonate upfield (δ 7.1–7.3) compared to benzimidazole protons (δ 7.9–8.2 in Compound 2 ), reflecting differences in aromaticity and electron density .
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